N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide
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Overview
Description
N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide typically involves the formation of the oxadiazole ring followed by the attachment of the butanamide group. One common method involves the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. Finally, the oxadiazole derivative is coupled with 4-aminobutanamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide can be compared with other oxadiazole derivatives and similar compounds:
Similar Compounds: Other oxadiazole derivatives, such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole.
Uniqueness: The presence of the butanamide group and the specific substitution pattern on the aromatic rings make this compound unique
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]butanamide |
InChI |
InChI=1S/C19H19N3O2/c1-3-4-17(23)20-16-11-9-15(10-12-16)19-21-18(22-24-19)14-7-5-13(2)6-8-14/h5-12H,3-4H2,1-2H3,(H,20,23) |
InChI Key |
AGHPZAQCYOVNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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